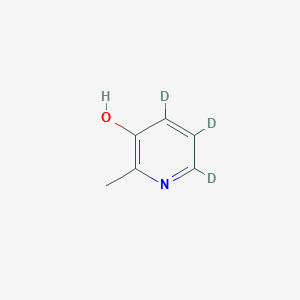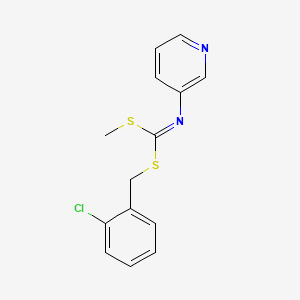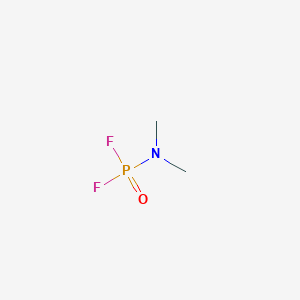
N-difluorophosphoryl-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-difluorophosphoryl-N-methylmethanamine typically involves the reaction of dimethylamine with phosphoryl fluoride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows:
Reactants: Dimethylamine and phosphoryl fluoride.
Conditions: Inert atmosphere, controlled temperature.
Reaction: [ \text{(CH}_3\text{)_2NH + POClF}_2 \rightarrow \text{(CH}_3\text{)_2NP(O)F}_2 ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N-difluorophosphoryl-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert it to lower oxidation state compounds.
Substitution: It can undergo nucleophilic substitution reactions where the difluorophosphoryl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl compounds, while substitution can produce various substituted phosphoramidates .
Scientific Research Applications
N-difluorophosphoryl-N-methylmethanamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoryl compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-difluorophosphoryl-N-methylmethanamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluorophosphoryl group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This mechanism is being studied to understand its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Dimethylaminophosphoryl Fluoride: Similar in structure but with different reactivity.
Phosphoramidic Difluoride: Shares the difluorophosphoryl group but has different substituents.
N-Methylmethanimine: Contains a methyl group attached to an imine, differing in functional groups
Uniqueness
N-difluorophosphoryl-N-methylmethanamine is unique due to its specific combination of the difluorophosphoryl group and methylmethanamine structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in synthesis and research .
Properties
Molecular Formula |
C2H6F2NOP |
|---|---|
Molecular Weight |
129.05 g/mol |
IUPAC Name |
N-difluorophosphoryl-N-methylmethanamine |
InChI |
InChI=1S/C2H6F2NOP/c1-5(2)7(3,4)6/h1-2H3 |
InChI Key |
LGZGDYYFARYYNC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)P(=O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-2-methoxy-4-[(2Z)-2-[(5E)-5-(6-oxocyclohexa-2,4-dien-1-ylidene)-1-phenyl-1,2,4-triazolidin-3-ylidene]ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B13825183.png)
![3,3''-(((1R,2R)-Cyclohexane-1,2-diylbis(azanediyl))bis(methylene))bis(2'-methoxy-[1,1'-biphenyl]-2-ol)](/img/structure/B13825194.png)
![2-[2-[Bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;tetrabutylazanium](/img/structure/B13825197.png)
![(2E)-2-{(2E)-[4-(hexyloxy)benzylidene]hydrazinylidene}-5-methyl-1,3-thiazolidin-4-one](/img/structure/B13825201.png)
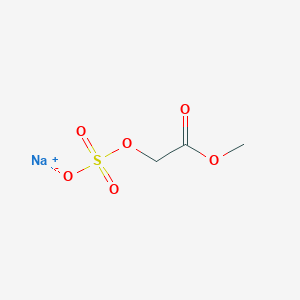
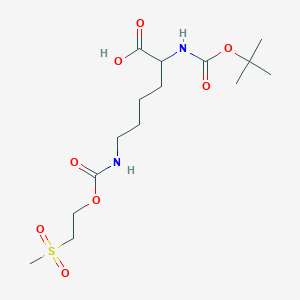
![5-[Bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic Acid Ethyl Ester-d3](/img/structure/B13825221.png)
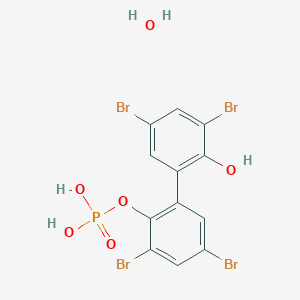
![2-bromo-1-[(1R,3R)-3-hydroxycyclohexyl]ethanone](/img/structure/B13825237.png)
![4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(pyrrolidin-1-yl)butan-1-one](/img/structure/B13825244.png)
